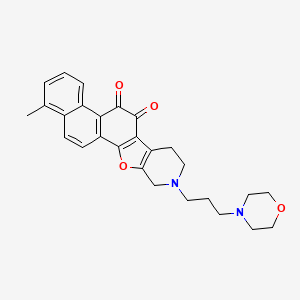
Nlrp3-IN-14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nlrp3-IN-14 is a potent and selective inhibitor of the NLRP3 inflammasome, a multiprotein complex involved in the innate immune response and inflammation. This compound has shown significant potential in reducing the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18), making it a valuable tool in the study and treatment of inflammatory diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-14 involves several key steps, typically starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route often includes:
Formation of the Core Structure: This step involves the construction of the basic molecular framework through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups that enhance the compound’s binding affinity and selectivity for the NLRP3 inflammasome. These modifications are achieved through reactions such as alkylation, acylation, and halogenation under controlled conditions.
Industrial Production Methods
For large-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs. Key considerations include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize yield.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets stringent quality standards.
化学反応の分析
Types of Reactions
Nlrp3-IN-14 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability and activity.
Substitution: Commonly used to introduce or replace functional groups, improving the compound’s binding affinity and selectivity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Including sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) or alkylating agents like methyl iodide (CH₃I).
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against the NLRP3 inflammasome.
科学的研究の応用
Nlrp3-IN-14 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the structure-activity relationship of NLRP3 inhibitors.
Biology: Helps in understanding the role of the NLRP3 inflammasome in various biological processes, including inflammation and immune response.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis, gout, and type 2 diabetes.
Industry: Utilized in the development of new anti-inflammatory drugs and therapeutic agents.
作用機序
Nlrp3-IN-14 exerts its effects by selectively inhibiting the NLRP3 inflammasome. The mechanism involves:
Binding to the NLRP3 Protein: this compound binds to the NLRP3 protein, preventing its oligomerization and subsequent activation.
Inhibition of Caspase-1 Activation: By inhibiting NLRP3, the compound prevents the activation of caspase-1, an enzyme crucial for the processing and release of IL-1β and IL-18.
Reduction of Cytokine Release: This inhibition leads to a decrease in the release of pro-inflammatory cytokines, thereby reducing inflammation.
類似化合物との比較
Nlrp3-IN-14 is unique in its high selectivity and potency as an NLRP3 inhibitor. Similar compounds include:
MCC950: Another potent NLRP3 inhibitor, but with different binding characteristics and pharmacokinetic properties.
CY-09: A small molecule inhibitor of NLRP3 with a distinct mechanism of action.
OLT1177: An orally active NLRP3 inhibitor with anti-inflammatory properties.
Compared to these compounds, this compound offers a unique balance of potency, selectivity, and pharmacokinetic properties, making it a valuable tool for both research and therapeutic applications .
特性
分子式 |
C27H28N2O4 |
|---|---|
分子量 |
444.5 g/mol |
IUPAC名 |
18-methyl-6-(3-morpholin-4-ylpropyl)-3-oxa-6-azapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),2(10),4(9),14,16,18,20-heptaene-11,12-dione |
InChI |
InChI=1S/C27H28N2O4/c1-17-4-2-5-19-18(17)6-7-21-23(19)25(30)26(31)24-20-8-11-29(16-22(20)33-27(21)24)10-3-9-28-12-14-32-15-13-28/h2,4-7H,3,8-16H2,1H3 |
InChIキー |
YKKLCIHTCPISDO-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC5=C4CCN(C5)CCCN6CCOCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



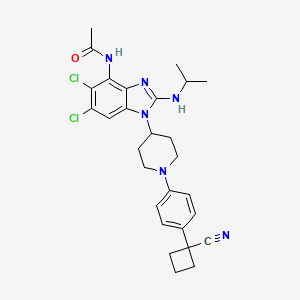


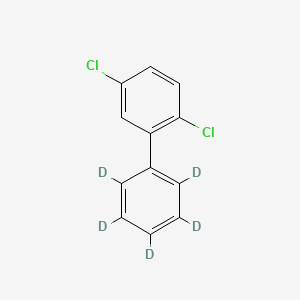

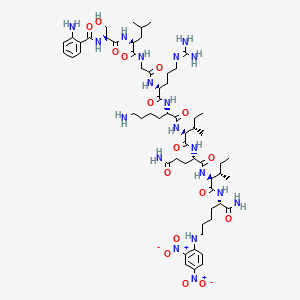
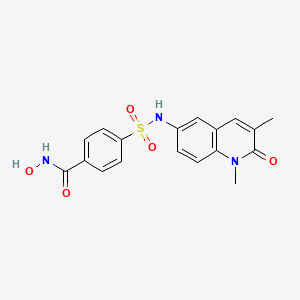
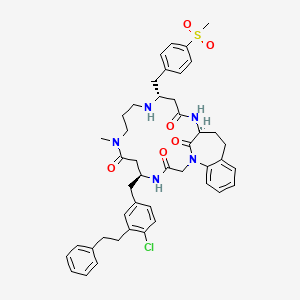

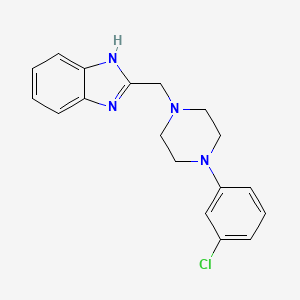
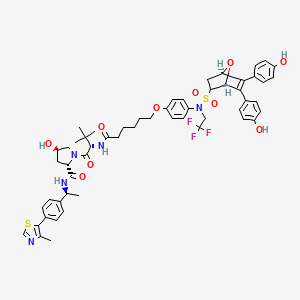
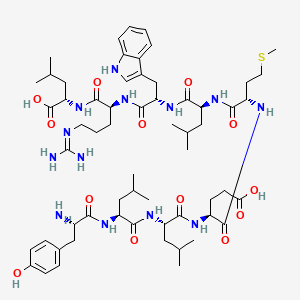
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate](/img/structure/B12393812.png)
